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Compound of Interest

2(3H)-Benzothiazolethione, 6-
butyl-(9ClI)

Cat. No.: B145716

Compound Name:

For Researchers, Scientists, and Drug Development Professionals
Introduction

6-butyl-1,3-benzothiazole-2-thione is a heterocyclic organic compound belonging to the
benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry
and drug development due to their wide range of biological activities, including antimicrobial,
anticancer, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the
benzothiazole ring is known to influence the molecule's physicochemical properties and
biological activity. This technical guide provides a comprehensive overview of the available
information on the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione, including
experimental protocols for its synthesis and characterization, and insights into its potential
mechanisms of action.

Physicochemical Data

Direct experimental data for the physicochemical properties of 6-butyl-1,3-benzothiazole-2-
thione are not readily available in the current literature. However, based on computational
studies and data from analogous 6-substituted benzothiazole-2-thione derivatives, the following
properties can be predicted. It is crucial to note that these are estimated values and should be
confirmed by experimental determination.

Table 1: Predicted Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione
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Property Predicted Value/Range Comments
Molecular Formula C11H13NS2 -
] Calculated from the molecular
Molecular Weight 223.36 g/mol
formula.
Estimated based on related 6-
alkyl-benzothiazole derivatives.
Melting Point (°C) 150 - 180 The melting point is expected
to be a crystalline solid at room
temperature.
High boiling point is expected
N ) due to the molecular weight
Boiling Point (°C) > 300

and polar nature of the thione

group.

Soluble in organic solvents
(e.g., DMSO, DMF, acetone,

The butyl group increases

lipophilicity, but the thione and

Solubility ) ) o )
chloroform); sparingly soluble thiazole moieties contribute to
in alcohols; insoluble in water. polarity.

The N-H proton of the thione

pKa 6.5-75 ] L

tautomer is weakly acidic.
The octanol-water partition
coefficient is predicted to be in

LogP 3.5-45

this range, indicating good

lipophilicity.

Experimental Protocols

The following section details a general experimental protocol for the synthesis of 6-butyl-1,3-

benzothiazole-2-thione, based on established methods for the synthesis of related 6-

substituted benzothiazole-2-thiones.

Synthesis of 6-butyl-2-aminobenzothiazole (Precursor)
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The synthesis of the target compound typically starts from the corresponding 2-
aminobenzothiazole precursor.

Materials:

e 4-putylaniline

o Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
e Bromine

» Glacial acetic acid

e Sodium hydroxide (NaOH) solution

» Ethanol

Procedure:

e Thiocyanation of 4-butylaniline: In a three-necked flask equipped with a mechanical stirrer,
dropping funnel, and thermometer, dissolve 4-butylaniline in glacial acetic acid. Cool the
mixture to 0-5 °C in an ice bath.

e Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the
temperature below 10 °C.

 After the addition is complete, add a solution of bromine in glacial acetic acid dropwise,
again keeping the temperature below 10 °C.

« Stir the reaction mixture at room temperature for 12-24 hours.

» Pour the reaction mixture into ice-cold water. A precipitate of 2-amino-6-butylbenzothiazole
will form.

« Filter the precipitate, wash with water until neutral, and then with a small amount of cold
ethanol.

o Recrystallize the crude product from ethanol to obtain pure 2-amino-6-butylbenzothiazole.
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Characterize the product using techniques such as melting point determination, FT-IR, and
1H-NMR spectroscopy.

Synthesis of 6-butyl-1,3-benzothiazole-2-thione

Materials:

6-butyl-2-aminobenzothiazole

Carbon disulfide (CS2)

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Ethanol or Methanol

Hydrochloric acid (HCI)

Procedure:

Formation of the dithiocarbamate salt: Dissolve 6-butyl-2-aminobenzothiazole in ethanol in a
round-bottom flask.

Add a solution of potassium hydroxide in ethanol to the flask and stir.

Slowly add carbon disulfide to the reaction mixture at room temperature. The mixture will
likely change color and a precipitate may form.

Reflux the reaction mixture for 4-6 hours.

Cyclization and Thione Formation: After refluxing, cool the reaction mixture to room
temperature.

Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the
precipitation of the crude 6-butyl-1,3-benzothiazole-2-thione.

Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water
mixture to obtain the pure product.
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o Characterize the final product by determining its melting point, and by using FT-IR, *H-NMR,
13C-NMR, and mass spectrometry to confirm its structure.

Mandatory Visualizations

Caption: Synthetic workflow for 6-butyl-1,3-benzothiazole-2-thione.

Caption: Potential NF-kB signaling pathway inhibition by benzothiazole derivatives.

Potential Mechanism of Action and Biological
Relevance

While the specific biological activities of 6-butyl-1,3-benzothiazole-2-thione have not been
extensively reported, the benzothiazole scaffold is a well-established pharmacophore with a
broad spectrum of activities.

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer
properties. One of the proposed mechanisms involves the inhibition of the NF-kB (nuclear
factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-kB is a crucial
transcription factor that regulates the expression of genes involved in inflammation, cell
survival, and proliferation. In many cancers, the NF-kB pathway is constitutively active.
Benzothiazole derivatives may inhibit the IKK complex, which is responsible for the
phosphorylation and subsequent degradation of IkBa, the inhibitory protein of NF-kB. By
preventing IkBa degradation, NF-kB remains sequestered in the cytoplasm and cannot
translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival
genes like COX-2 and iNOS.[3]

Antimicrobial Activity: Benzothiazole-2-thione derivatives have also been investigated for their
antimicrobial properties. Some studies suggest that these compounds may act by inhibiting
essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to
inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][4] DHPS is a key enzyme
in the folate biosynthesis pathway, which is essential for bacterial survival. Inhibition of this
enzyme leads to the depletion of folic acid and subsequent bacterial death.

Conclusion
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6-butyl-1,3-benzothiazole-2-thione represents a molecule of interest for further investigation in
drug discovery, given the established biological importance of the benzothiazole scaffold. While
specific experimental data for this compound is currently lacking, this guide provides a
framework for its synthesis, characterization, and potential biological evaluation based on the
properties and activities of related compounds. The provided experimental protocols can serve
as a starting point for its synthesis, and the outlined potential mechanisms of action offer a
rationale for screening its biological activity, particularly in the areas of oncology and infectious
diseases. Further research is warranted to fully elucidate the physicochemical properties and
therapeutic potential of this specific derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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